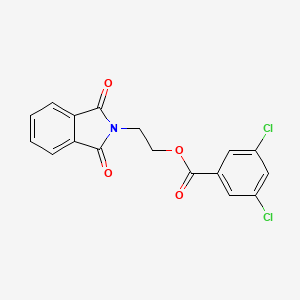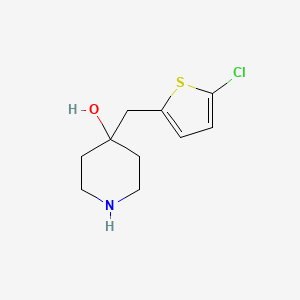
2-(1,3-Dioxoisoindolin-2-yl)ethyl 3,5-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phthalimide derivative linked to a dichlorobenzoate moiety, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate typically involves the following steps:
Phthalimide Derivative Synthesis: : Phthalimide is reacted with ethylene glycol to form the corresponding dihydroisoindolone derivative.
Esterification: : The dihydroisoindolone derivative is then reacted with 3,5-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced phthalimide derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phthalic acid derivatives, carboxylic acids.
Reduction: : Reduced phthalimide derivatives.
Substitution: : Amides, esters, and other substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
Phthalimide derivatives: : These compounds share the phthalimide core structure but differ in their substituents.
Dichlorobenzoate derivatives: : These compounds have similar dichlorobenzoate moieties but differ in their linkage to other functional groups.
Uniqueness
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 3,5-dichlorobenzoate is unique due to its specific combination of the phthalimide and dichlorobenzoate groups, which confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C17H11Cl2NO4 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)ethyl 3,5-dichlorobenzoate |
InChI |
InChI=1S/C17H11Cl2NO4/c18-11-7-10(8-12(19)9-11)17(23)24-6-5-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-4,7-9H,5-6H2 |
InChI 键 |
YJMGOAZMAYCSCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)C3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)









![(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo](/img/structure/B15319166.png)

![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)

